

# Batabulin sodium clinical trial NCT00057382

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Batabulin Sodium

CAS No.: 195533-98-3

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## Batabulin Sodium at a Glance

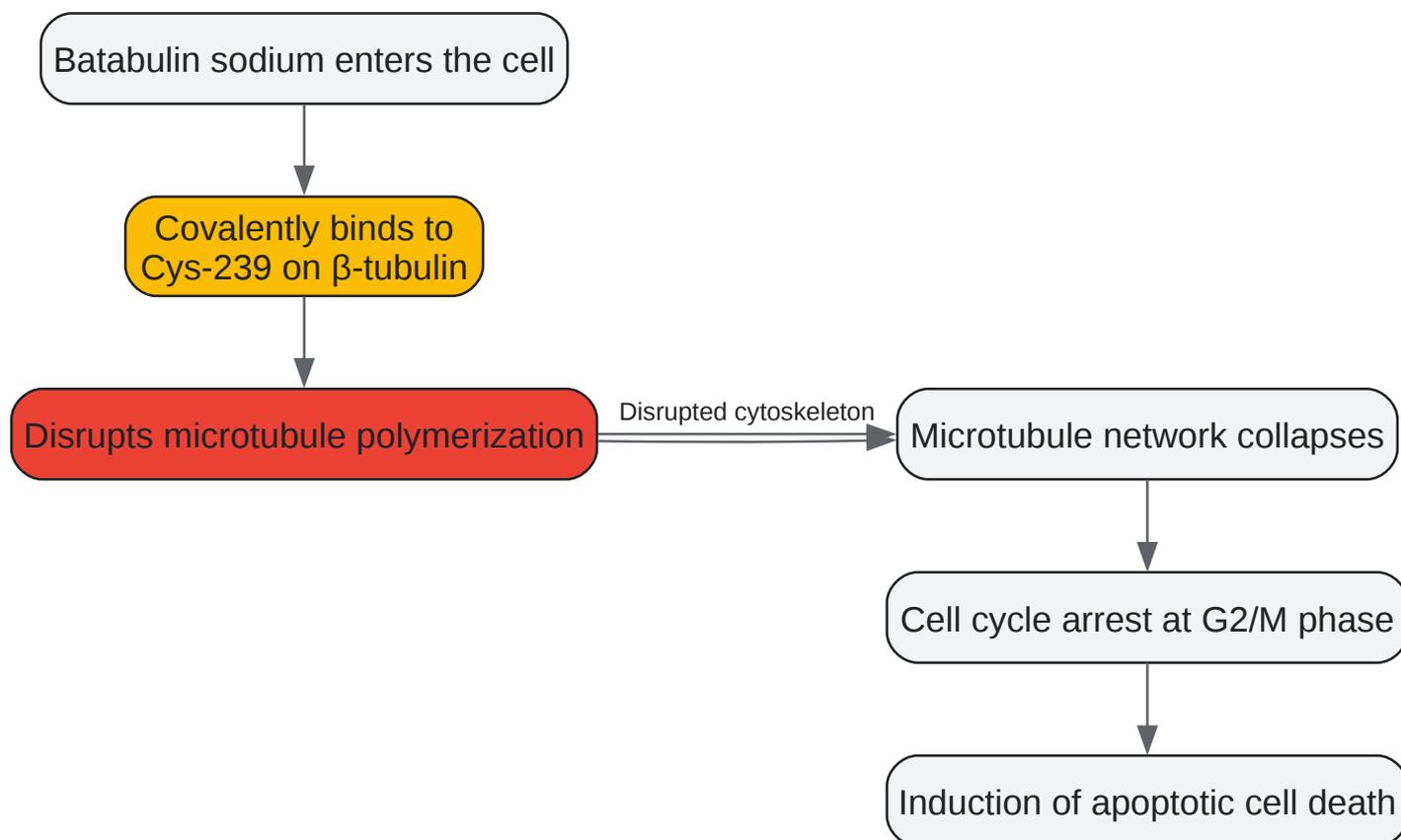
The table below summarizes the core profile of **Batabulin sodium** based on the available information.

Feature	Description
Drug Name	Batabulin sodium (also known as T138067 sodium) [1]
Drug Type	Small molecule, antitumor agent [2] [1]
Mechanism of Action	Covalently binds to $\beta$ -tubulin isotypes ( $\beta$ 1, $\beta$ 2, $\beta$ 4) at <b>Cys-239</b> , inhibiting microtubule polymerization [1] [3].
Key Property	Effective against multidrug-resistant (MDR) tumors, as it is not a substrate for P-glycoprotein efflux pumps [3] [4].
Highest Clinical Phase	Phase 2/3 (Development was <b>discontinued</b> ) [5] [2].
Relevant Clinical Trial	NCT00057382 (Batabulin vs. Doxorubicin in unresectable Hepatocellular Carcinoma) [5] [3].

## Detailed Mechanism of Action & Experimental Data

**Batabulin sodium** is a tubulin-destabilizing agent. Its unique mechanism involves covalent binding, which leads to irreversible disruption of the cellular cytoskeleton.

The following diagram illustrates the cascade of cellular events triggered by **Batabulin sodium** leading to cell death:



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## Supporting Preclinical Experimental Data

The mechanistic pathway is supported by the following experimental evidence:

- In Vitro Cell Cycle Analysis:** In MCF7 breast cancer cells, treatment with Batabulin (30-300 nM for 24 hours) caused approximately **25-30% of cells to accumulate with tetraploid (4n) DNA content**, indicating arrest at the G2/M phase [1] [3].
- In Vitro Apoptosis Analysis:** In the same MCF7 model, a 24-48 hour exposure to Batabulin (30-300 nM) induced apoptosis in **25-30% of cells**. After 48 hours at 100 nM Batabulin, **50-80% of the cell**

population was undergoing apoptosis [1] [3].

- **In Vivo Efficacy:** In male athymic nude mice bearing CCRF-CEM tumors, intraperitoneal injection of **Batabulin sodium** (40 mg/kg, once per week) significantly **impaired tumor growth** [1] [3].

## Comparative Analysis with Other Tubulin Inhibitors

The table below places **Batabulin sodium** in context with other agents that also target tubulin.

Agent	Class / Binding Site	Key Mechanism	MDR Resistance Profile	Clinical Development Status
<b>Batabulin Sodium</b>	Synthetic sulfonamide / $\beta$ -tubulin, Cys-239 [1] [4]	Covalent binding; inhibits polymerization [1]	<b>Active against MDR tumors</b> [3] [4]	Discontinued (Phase 2/3) [2]
<b>Paclitaxel (Taxol)</b>	Microtubule Stabilizer / Taxane-site [6]	Promotes polymerization and stabilizes microtubules [6]	Susceptible to MDR efflux pumps [6]	Approved for various cancers
<b>Vinca Alkaloids</b>	Microtubule Destabilizer / Vinca-site [6]	Inhibits polymerization by binding to tubulin ends [6]	Susceptible to MDR efflux pumps [6]	Approved for various cancers
<b>Verubulin</b>	Microtubule Destabilizer / Colchicine-site [4]	Inhibits polymerization; vascular disrupting agent [4]	<b>Not susceptible</b> to MDR efflux pumps [4]	Discontinued (Phase 2) [4]
<b>Colchicine</b>	Natural Product / Colchicine-site [6]	Inhibits polymerization by binding to $\beta$ -tubulin [6]	Information not specified in sources	Approved for non-cancer indications

## Interpretation and Research Implications

The data indicates that **Batabulin sodium** was a promising agent designed to overcome multidrug resistance. Its progression to a Phase 2/3 trial suggests potential efficacy was observed in earlier studies. However, the fact that its development was ultimately discontinued indicates it may have faced challenges, such as lack of sufficient efficacy in later-stage trials, toxicity issues, or strategic business decisions. A phase II trial in patients with glioblastoma reported the drug was well-tolerated but showed no response in any patients, hinting at a potential efficacy hurdle [4].

For a complete comparison guide, you would need the final results from the NCT00057382 trial. I recommend these steps for further research:

- **Check Clinical Trial Registries:** Search for **NCT00057382** on [clinicaltrials.gov](https://clinicaltrials.gov) for the detailed protocol and any posted results.
- **Access Scientific Publications:** Look for peer-reviewed articles resulting from the trial on platforms like PubMed.
- **Review Drug Development Archives:** Analyze reports from regulatory bodies or drug development conferences for insights into the reasons for discontinuation.

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To cite this document: Smolecule. [Batabulin sodium clinical trial NCT00057382]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548456#batabulin-sodium-clinical->

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